molecular formula C9H17N B1619664 2-Methyloctanenitrile CAS No. 2570-96-9

2-Methyloctanenitrile

Cat. No.: B1619664
CAS No.: 2570-96-9
M. Wt: 139.24 g/mol
InChI Key: KOVZMYUXIJOHCD-UHFFFAOYSA-N
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Description

2-Methyloctanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is also known by other names such as 2-cyanooctane and 2-methylcaprylonitrile .

Chemical Reactions Analysis

Types of Reactions: 2-Methyloctanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyloctanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloctanenitrile involves its interaction with molecular targets through the cyano group. The nitrile group can enhance binding affinity to specific targets, improve the pharmacokinetic profile, and reduce drug resistance . The exact pathways and molecular targets depend on the specific application and the compound it is being used to synthesize.

Comparison with Similar Compounds

  • 2-Cyanooctane
  • 2-Methylcaprylonitrile
  • Octanenitrile, 2-methyl-

Comparison: 2-Methyloctanenitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to other nitriles, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-methyloctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-4-5-6-7-9(2)8-10/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVZMYUXIJOHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948575
Record name 2-Methyloctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2570-96-9
Record name 2-Methyloctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2570-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyloctanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyloctanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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